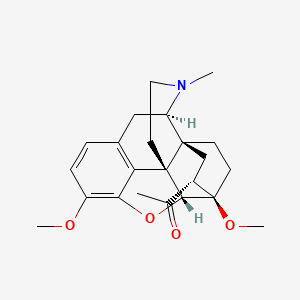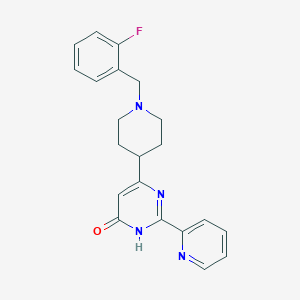
6-(1-(2-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-(2-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a fluorobenzyl group, a piperidine ring, and a pyridine ring, which are all connected to a pyrimidinone core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(2-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzyl group, and the construction of the pyrimidinone core. Common synthetic routes may include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the fluorobenzyl group via nucleophilic substitution reactions.
Step 3: Construction of the pyrimidinone core through condensation reactions involving pyridine derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
6-(1-(2-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(1-(2-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-(2-Chlorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one
- 6-(1-(2-Methylbenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one
Uniqueness
6-(1-(2-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C21H21FN4O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H21FN4O/c22-17-6-2-1-5-16(17)14-26-11-8-15(9-12-26)19-13-20(27)25-21(24-19)18-7-3-4-10-23-18/h1-7,10,13,15H,8-9,11-12,14H2,(H,24,25,27) |
InChI Key |
FLXMYAWRRDUTKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC(=N2)C3=CC=CC=N3)CC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


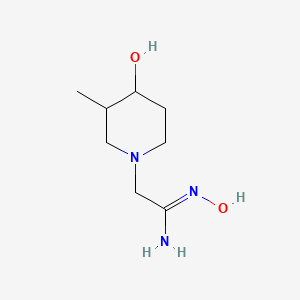
![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)
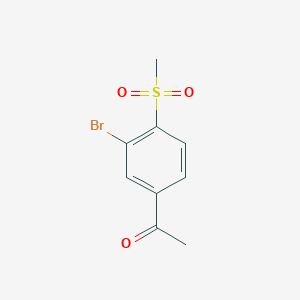


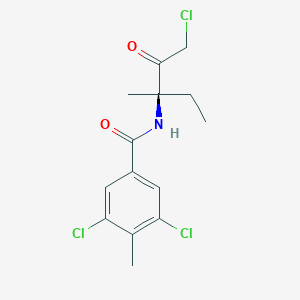
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)

![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
